molecular formula C19H22ClN3O3 B277883 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide

Numéro de catalogue B277883
Poids moléculaire: 375.8 g/mol
Clé InChI: AUJQEXCTKYJYCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide, also known as TAK-659, is a small molecule inhibitor that has been developed to target the B-cell receptor (BCR) signaling pathway. This pathway plays a critical role in the survival and proliferation of B cells, which are involved in the development of various types of B-cell malignancies, including lymphomas and leukemias. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for these types of cancers.

Mécanisme D'action

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR signaling pathway. BTK plays a critical role in the survival and proliferation of B cells, and its inhibition leads to a reduction in the activation of downstream signaling pathways, ultimately resulting in apoptosis of cancer cells.
Biochemical and physiological effects:
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has been shown to have potent inhibitory effects on BTK activity, leading to a reduction in the activation of downstream signaling pathways. This ultimately results in apoptosis of cancer cells, leading to a reduction in tumor growth. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has also been shown to have minimal effects on non-cancerous cells, indicating that it may have a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is its ability to target the BCR signaling pathway, which is critical for the survival and proliferation of B cells in various types of B-cell malignancies. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has also shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for these types of cancers.
One of the limitations of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is that it may not be effective in all types of B-cell malignancies, as some cancers may have alternative signaling pathways that can compensate for the inhibition of BTK. Additionally, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide may have off-target effects on other kinases, which could lead to unwanted side effects.

Orientations Futures

There are several future directions for the development of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide and other BTK inhibitors. One potential area of research is the identification of biomarkers that can predict response to BTK inhibition, which could help to identify patients who are most likely to benefit from these treatments. Another area of research is the development of combination therapies that can enhance the efficacy of BTK inhibitors, potentially leading to improved outcomes for patients with B-cell malignancies. Finally, there is also a need for the development of more potent and selective BTK inhibitors that can overcome some of the limitations of current therapies.

Méthodes De Synthèse

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is synthesized using a multi-step process that involves the coupling of various chemical intermediates. The final step in the synthesis involves the coupling of 3-chloro-4-(2-furoyl)aniline with butyric acid chloride in the presence of a base, followed by the addition of piperazine to form the final product.

Applications De Recherche Scientifique

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has been extensively studied in preclinical models of B-cell malignancies, including lymphomas and leukemias. These studies have shown that N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is able to inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has also been shown to have synergistic effects when combined with other drugs commonly used in the treatment of these cancers.

Propriétés

Nom du produit

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide

Formule moléculaire

C19H22ClN3O3

Poids moléculaire

375.8 g/mol

Nom IUPAC

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]butanamide

InChI

InChI=1S/C19H22ClN3O3/c1-2-4-18(24)21-14-6-7-16(15(20)13-14)22-8-10-23(11-9-22)19(25)17-5-3-12-26-17/h3,5-7,12-13H,2,4,8-11H2,1H3,(H,21,24)

Clé InChI

AUJQEXCTKYJYCG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)Cl

SMILES canonique

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.